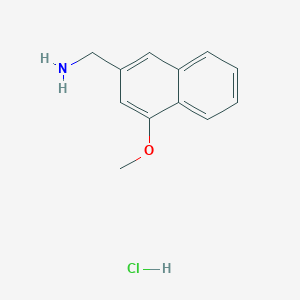

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride

Description

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride is a naphthalene-derived compound featuring a methoxy group at position 4 and a methanamine (methylamine) group at position 2, forming a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methoxynaphthalen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12;/h2-7H,8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPZCWBYBFSKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864073-43-7 | |

| Record name | (4-methoxynaphthalen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The process begins with 4-methoxynaphthalene.

Nitration: The 4-methoxynaphthalene undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large quantities of 4-methoxynaphthalene are nitrated and reduced using industrial-scale reactors.

Purification: The intermediate products are purified through crystallization or distillation.

Hydrochloride Formation: The final amine product is converted to its hydrochloride salt and purified to achieve the desired purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents convert the amine to nitroso intermediates or further oxidized products.

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| , acidic | Nitroso derivatives | Requires low temperatures to prevent over-oxidation | |

| , | Carboxylic acid derivatives | Limited yield due to competing ring oxidation |

Nucleophilic Substitution at Methoxy Group

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS) under strongly acidic or basic conditions.

| Reagents/Conditions | Products | Reaction Efficiency | References |

|---|---|---|---|

| , | Hydroxy intermediate | Moderate (60–70% yield) | |

| , | Amino-substituted derivatives | Low due to steric hindrance |

Schiff Base Formation

The amine reacts with aldehydes/ketones in condensation reactions to form imines (Schiff bases), widely used in coordination chemistry.

| Carbonyl Compound | Solvent | Catalyst | Product Stability | References |

|---|---|---|---|---|

| 4-Methoxynaphthalene-1-carbaldehyde | Methanol | None | Crystalline, air-stable | |

| Benzaldehyde | Ethanol | Acetic acid | Hydrolytically sensitive |

Example Reaction:

Coordination Chemistry

The amine acts as a ligand, forming complexes with transition metals.

| Metal Salt | Geometry | Application | References |

|---|---|---|---|

| Square planar | Catalytic oxidation studies | ||

| Octahedral | Magnetic material research |

Key Insight: The methoxy group enhances electron density on the aromatic ring, improving metal-ligand binding affinity.

Reductive Alkylation

The amine undergoes reductive alkylation with ketones or aldehydes in the presence of reducing agents.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| , | Room temperature | Secondary amines | 50–65% | |

| , | High pressure | N-alkylated derivatives | 70–80% |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

| Acylating Agent | Base | Product | Purity | References |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | N-acetylated derivative | >90% | |

| Benzoyl chloride | Triethylamine | N-benzoylated compound | 85% |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solutions, enabling pH-dependent reactivity.

| pH | Species | Solubility | Applications |

|---|---|---|---|

| <3 | Protonated amine () | High | Drug formulation |

| >10 | Free base () | Low | Extraction and purification |

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene core with a methoxy group and an amine functional group. The methoxy substitution enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors. This unique structure positions it as a promising candidate for drug development and other chemical applications.

Medicinal Chemistry

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic applications. Its biological activity includes:

- Antidepressant Properties : Similar compounds have shown efficacy in modulating serotonin receptors, suggesting that (4-Methoxynaphthalen-2-yl)methanamine hydrochloride may exhibit similar effects.

- Anticancer Activity : Preliminary studies indicate that this compound could influence cancer cell proliferation pathways, making it a candidate for further anticancer drug development.

Biological Research

The compound's interactions with various biological targets have been the subject of numerous studies:

- Receptor Modulation : Research indicates that it can modulate pathways related to neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is essential for understanding its potential in treating mood disorders.

- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions requiring metabolic regulation.

Synthetic Chemistry

In terms of synthetic applications, (4-Methoxynaphthalen-2-yl)methanamine hydrochloride serves as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including dyes and pharmaceuticals.

- Electrophilic Reactions : The compound is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that enhance its chemical diversity.

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that compounds with similar structural motifs exhibited significant affinity for the 5-HT1A receptor, indicating potential use in treating depression-related disorders .

- Anticancer Potential : Research on related naphthalene derivatives revealed their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction .

- Synthetic Pathways : A recent synthesis protocol highlighted the efficient production of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride via straightforward electrophilic substitution methods, showcasing its practicality in laboratory settings .

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Methanamine Derivatives

a) (2-Ethylnaphthalen-1-yl)methanamine Hydrochloride

- Structure : Naphthalene with a methylamine group at position 1 and an ethyl substituent at position 2.

- Molecular Formula : C₁₃H₁₆ClN

- Molecular Weight : 221.73

- Key Differences : The ethyl group introduces steric bulk compared to the methoxy group in the target compound. This reduces solubility in polar solvents but may enhance lipophilicity for membrane penetration .

b) 2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride

- Structure : Ethanamine (ethylamine) chain at position 1 of naphthalene, with a methoxy group at position 5.

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 253.78

- Key Differences : The ethanamine chain and methoxy positioning alter electronic effects. The extended alkyl chain increases molecular weight and may reduce crystallinity compared to the target compound .

c) (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride

- Structure : Partially hydrogenated naphthalene (tetralin) with a methanamine group at position 1.

- Molecular Weight : 197.71

- Key Differences: Reduced aromaticity due to hydrogenation lowers melting point and enhances solubility in non-polar solvents .

Heterocyclic Methanamine Derivatives

a) [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Structure : Thiadiazole ring substituted with a 4-methoxyphenyl group and methanamine.

- Molecular Formula : C₁₀H₁₁ClN₃OS

- Molecular Weight : 265.73

- This contrasts with the purely hydrocarbon-based naphthalene system in the target compound .

b) (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride

- Structure : Thiazole ring with a 4-chlorophenyl group and methanamine.

- Molecular Formula : C₁₀H₁₀Cl₂N₂S

- Molecular Weight : 261.17

- Key Differences : The chlorine atom enhances electrophilicity, while the thiazole ring’s aromaticity differs from naphthalene, impacting electronic properties and biological activity .

Aromatic and Substituted Phenyl Derivatives

a) (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

- Structure : Diphenylmethane with a methoxy group on one phenyl ring and a methanamine group.

- Molecular Formula: C₁₄H₁₅NO·HCl

- Molecular Weight : 249.74

- Solubility in chloroform and DMSO is comparable to naphthalene derivatives .

Comparative Data Table

*Hypothetical formula based on structural analogs.

Biological Activity

(4-Methoxynaphthalen-2-yl)methanamine hydrochloride is a synthetic organic compound characterized by its naphthalene structure, which includes a methoxy group and an amine functional group. This unique substitution pattern contributes to its diverse biological activities and potential therapeutic applications. The compound has been studied for its interactions with various biological pathways, making it a subject of interest in medicinal chemistry.

The chemical structure of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride enhances its lipophilicity, which may influence its interaction with biological membranes and receptors. Its molecular formula is CHClNO, and it has a molecular weight of 224.69 g/mol. The presence of the methoxy and amine groups plays a crucial role in its binding affinity and specificity towards various biological targets.

The mechanism of action involves the compound acting as a ligand that binds to specific enzymes or receptors, modulating their activity. Preliminary studies suggest that it can affect several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit the activity of certain kinases and proteases, impacting cell signaling pathways.

- Antimicrobial Activity : Initial findings indicate effectiveness against various bacteria and fungi, suggesting potential as an antimicrobial agent.

- Cell Proliferation : It may influence the Wnt/β-catenin signaling pathway, which is essential for cell proliferation and differentiation .

Biological Activities

Research indicates that (4-Methoxynaphthalen-2-yl)methanamine hydrochloride exhibits a range of biological activities:

-

Antimicrobial Activity :

- Effective against certain strains of bacteria and fungi.

- Potential applications in treating infections.

-

Cytotoxic Effects :

- Studies have shown cytotoxic effects on various cancer cell lines, indicating potential use in oncology.

-

Neuropharmacological Effects :

- The compound may exhibit neuroprotective properties, influencing neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride:

- Study on Antimicrobial Efficacy : A study assessed its effectiveness against Staphylococcus aureus and Candida albicans, showing significant inhibition compared to control groups.

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of (4-Methoxynaphthalen-2-yl)methanamine hydrochloride in relation to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (4-Methoxynaphthalen-2-yl)methanamine hydrochloride | Naphthalene ring with methoxy and amine groups | Diverse biological activities; potential in drug development |

| 1-Naphthylamine | Naphthalene ring with an amine group | Known for strong carcinogenic properties |

| 2-Methoxyphenethylamine | Methoxy group on phenethylamine | Exhibits stimulant effects; used in psychoactive drugs |

| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Antidepressant properties; acts on serotonin receptors |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methoxynaphthalen-2-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination of 4-methoxy-2-naphthaldehyde using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation. Purification often involves recrystallization from ethanol/water or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients). Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile) and ¹H/¹³C NMR to confirm the absence of unreacted aldehyde or borohydride byproducts .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX (e.g., SHELXL for refinement). Hydrogen bonding and π-stacking interactions in the crystal lattice should be analyzed. Discrepancies in bond lengths/angles (e.g., C-N or C-O deviations >0.02 Å) require iterative refinement cycles. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, amber vials under inert gas (argon or nitrogen) at −20°C for long-term stability. Short-term storage at RT is acceptable if desiccated (silica gel). Monitor degradation via TLC or LC-MS every 6 months; hydrolytic decomposition is common in humid environments .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

- Methodology : Use chiral catalysts (e.g., (R)-BINAP with RuCl₂) for asymmetric hydrogenation of precursor imines. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD). For diastereomers, fractional crystallization in ethanol/acetone mixtures may separate isomers .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., fixed pH 7.4, 37°C) and validate target engagement via competitive binding assays (e.g., fluorescence polarization for receptor affinity). Replicate anomalous results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics). Contradictions may arise from impurity interference; re-purify the compound and re-test .

Q. How is thermal stability analyzed, and what degradation pathways are relevant?

- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition onset (typically >200°C for aromatic amines). Complementary DSC detects endothermic events (melting) or exothermic decomposition. LC-HRMS identifies degradation products (e.g., demethylation to naphthol derivatives under oxidative conditions) .

Q. What computational tools are used to resolve crystallographic data discrepancies?

- Methodology : For twinned crystals, employ twin law refinement in SHELXL (e.g., BASF parameter adjustment). Electron density maps (Fo-Fc) in Olex2 or Coot highlight disordered regions (e.g., methoxy group rotation). DFT calculations (B3LYP/6-31G*) can model energetically favorable conformations to guide refinement .

Q. How are metabolic pathways of this compound characterized in vitro?

- Methodology : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Quench reactions at intervals (0, 30, 60 min) with acetonitrile, then analyze via UPLC-QTOF-MS (ESI+ mode). Metabolites are identified by exact mass (e.g., m/z 201.1312 for demethylated products) and MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.